

# Physicochemical Properties of 7-Methoxy-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 7-methoxy-1H-indazole

Cat. No.: B126850

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This technical guide provides a detailed overview of the known physicochemical properties of **7-methoxy-1H-indazole**, focusing on its solubility and pKa. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Core Physicochemical Properties

**7-Methoxy-1H-indazole** is a heterocyclic aromatic organic compound. The addition of a methoxy group to the indazole core can influence its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

## Data Summary

The following table summarizes the available quantitative data for the physicochemical properties of **7-methoxy-1H-indazole**. It is important to note that experimental data for solubility is not readily available in public literature, and the provided pKa value is a computational prediction.

Property	Value	Data Type	Source
pKa	13.33 ± 0.40	Predicted	[1]
Solubility	Data not available	-	-
Melting Point	91-92 °C	Experimental	[1]
Boiling Point	312.5 ± 15.0 °C	Predicted	[1]
Density	1.244 ± 0.06 g/cm <sup>3</sup>	Predicted	[1]

## Experimental Protocols

Given the absence of publicly available experimental data for the solubility and pKa of **7-methoxy-1H-indazole**, this section outlines standard, detailed methodologies for their determination.

### Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

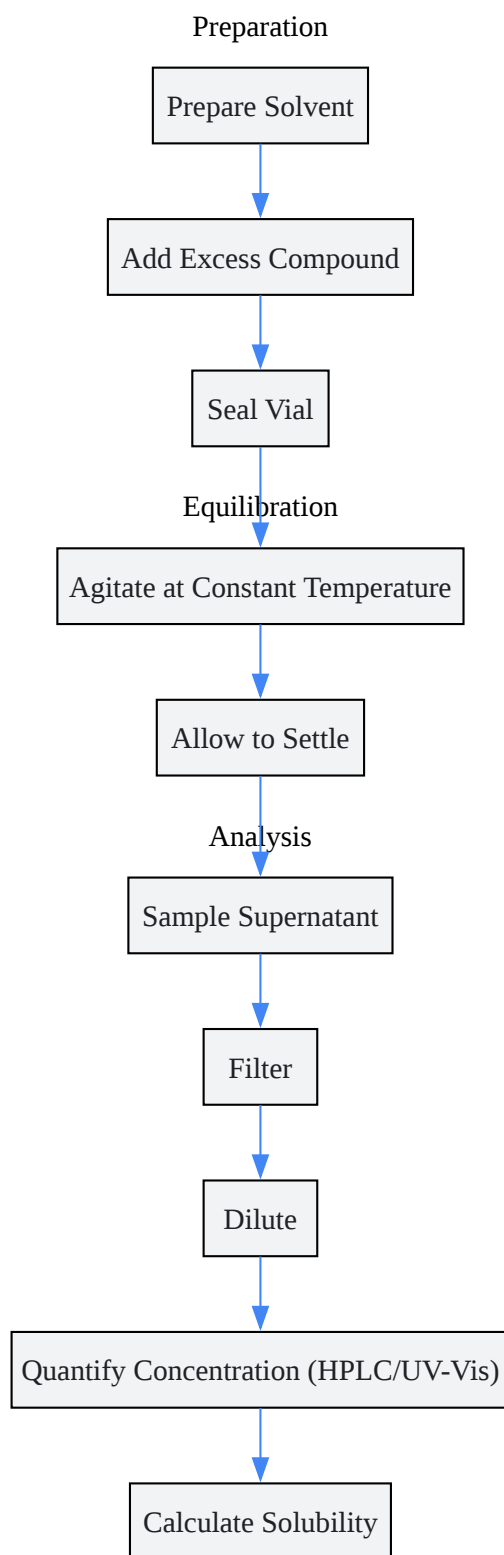
Apparatus and Reagents:

- **7-methoxy-1H-indazole** (solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
- Volumetric flasks
- Mechanical shaker or orbital incubator shaker

- Centrifuge
- Analytical balance
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )

Procedure:

- Prepare a series of vials with a known volume of the desired solvent.
- Add an excess amount of **7-methoxy-1H-indazole** to each vial. The excess solid should be clearly visible.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a mechanical shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
- After equilibration, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample from the supernatant.
- Filter the sample through a syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **7-methoxy-1H-indazole** in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
- Calculate the solubility of the compound in the selected solvent (e.g., in mg/mL or  $\mu\text{g/mL}$ ).



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### Workflow for Shake-Flask Solubility Determination

## pKa Determination: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed to determine the pKa of a compound by measuring the change in its absorbance spectrum as a function of pH.

Principle: The absorbance of a compound that can exist in protonated and deprotonated forms will vary with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

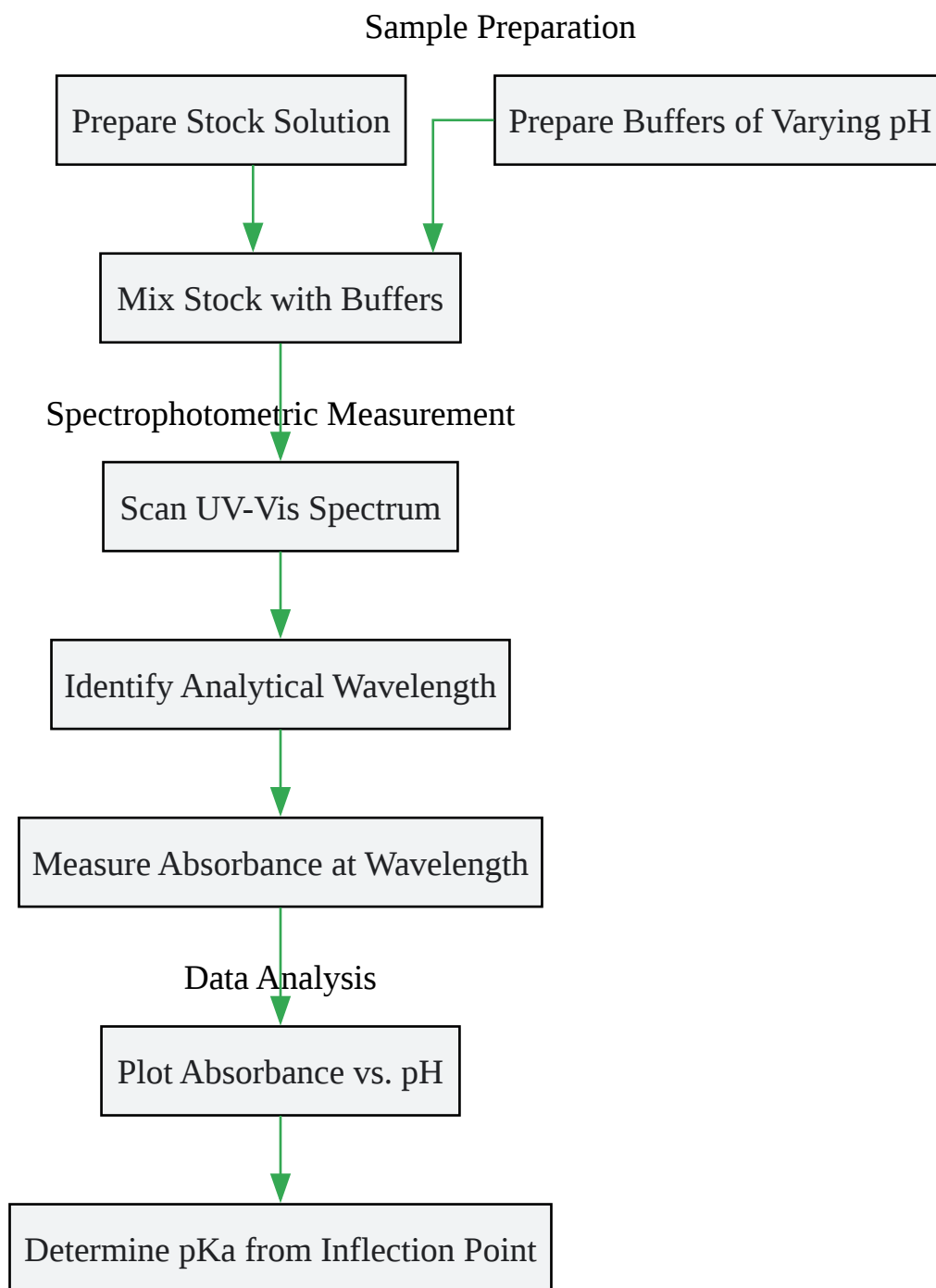
Apparatus and Reagents:

- **7-methoxy-1H-indazole**
- A series of buffers with a wide range of known pH values
- UV-Vis spectrophotometer
- Quartz cuvettes
- pH meter
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of **7-methoxy-1H-indazole** in a suitable solvent (e.g., methanol or water).
- Prepare a series of buffer solutions covering a pH range that brackets the expected pKa.
- For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution. Ensure the final concentration of the organic solvent is low to avoid affecting the pH.
- Measure the UV-Vis spectrum of each sample over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

- Measure the absorbance of each sample at this chosen wavelength.
- Plot the absorbance versus pH.
- The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values, which corresponds to the inflection point of the resulting sigmoidal curve.



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Workflow for pKa Determination by UV-Vis Spectrophotometry

## Biological Context

**7-methoxy-1H-indazole** is known to be an inhibitor of neuronal nitric oxide synthase (nNOS) [1]. Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. The physicochemical properties detailed in this guide are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its potential as a therapeutic agent.

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## References

- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
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